Acetamide, N-phenyl-N-(1-(2-phenylethyl)-4-piperidinyl)-, monohydrochloride

μ-opioid receptor binding fentanyl analog SAR in vitro pharmacology

Acetamide, N-phenyl-N-(1-(2-phenylethyl)-4-piperidinyl)-, monohydrochloride (CAS 117332-89-5), commonly referred to as acetylfentanyl hydrochloride, is a synthetic opioid belonging to the anilidopiperidine (4-anilidopiperidine) class. It is a structural analog of fentanyl in which the N-propionyl substituent is replaced by an N-acetyl group.

Molecular Formula C21H27ClN2O
Molecular Weight 358.9 g/mol
CAS No. 117332-89-5
Cat. No. B3026420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-phenyl-N-(1-(2-phenylethyl)-4-piperidinyl)-, monohydrochloride
CAS117332-89-5
Molecular FormulaC21H27ClN2O
Molecular Weight358.9 g/mol
Structural Identifiers
SMILESCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.Cl
InChIInChI=1S/C21H26N2O.ClH/c1-18(24)23(20-10-6-3-7-11-20)21-13-16-22(17-14-21)15-12-19-8-4-2-5-9-19;/h2-11,21H,12-17H2,1H3;1H
InChIKeySUEJSVVIYIQEPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide, N-phenyl-N-(1-(2-phenylethyl)-4-piperidinyl)-, monohydrochloride (CAS 117332-89-5): Quantitative Differential Profile for Scientific Procurement


Acetamide, N-phenyl-N-(1-(2-phenylethyl)-4-piperidinyl)-, monohydrochloride (CAS 117332-89-5), commonly referred to as acetylfentanyl hydrochloride, is a synthetic opioid belonging to the anilidopiperidine (4-anilidopiperidine) class. It is a structural analog of fentanyl in which the N-propionyl substituent is replaced by an N-acetyl group . This single-carbon side-chain truncation substantially alters the compound's pharmacological profile relative to fentanyl and other fentanyl analogs, yielding a mu-opioid receptor (MOR) agonist with measurably lower receptor affinity, reduced in vivo potency, distinct pharmacokinetic (PK) characteristics, and a well-defined compendial identity as Fentanyl EP Impurity C / USP Fentanyl Related Compound G [1][2]. These quantifiable differentiators establish acetylfentanyl hydrochloride as a critical reference material in forensic toxicology, pharmaceutical impurity profiling, and structure-activity relationship (SAR) investigations, where its properties cannot be replicated by simply substituting another fentanyl-class compound.

Why In-Class Fentanyl Analogs Cannot Substitute for Acetylfentanyl Hydrochloride (CAS 117332-89-5) in Regulated and Research Applications


Fentanyl analogs share a conserved 4-anilidopiperidine core, yet minor structural modifications at the N-acyl position produce widely divergent pharmacological and physicochemical properties. Acetylfentanyl's N-acetyl group, compared to the N-propionyl group of fentanyl or the N-butyryl group of butyrylfentanyl, directly governs MOR binding affinity, intrinsic efficacy, lipophilicity, metabolic stability, and compendial identity [1][2]. Consequently, substituting acetylfentanyl with butyrylfentanyl, cyclopropylfentanyl, or fentanyl in analytical method validation, impurity profiling, or pharmacological studies would introduce systematic errors: butyrylfentanyl and cyclopropylfentanyl exhibit 2- to 10-fold higher MOR affinity [3]; fentanyl demonstrates approximately 3-fold greater in vivo potency and a distinct PK time-course [4]; and only acetylfentanyl carries the dual regulatory designation as both a Schedule I controlled substance and a named pharmacopeial impurity standard (EP Impurity C / USP Related Compound G) [5]. These differences are not academic—they directly impact assay calibration, regulatory compliance, and the interpretability of experimental results. The quantitative evidence below establishes precisely where and by what margin acetylfentanyl diverges from its closest structural and functional comparators.

Quantitative Differentiation Evidence for Acetylfentanyl Hydrochloride (CAS 117332-89-5) Against Closest Analogs


MOR Binding Affinity: Acetylfentanyl vs. Fentanyl, Butyrylfentanyl, and Morphine (Radioligand Binding Assay)

In ³H-DAMGO radioligand competitive binding assays at the human μ-opioid receptor (MOR), acetylfentanyl displays a Ki of 4.28 nM, representing approximately 32-fold lower affinity than fentanyl (Ki = 0.135 nM) and approximately 10.6-fold lower than butyrylfentanyl (Ki = 0.405 nM). Morphine, the prototypical MOR agonist, exhibits a Ki of 0.252 nM in the same assay system. This rank order—fentanyl > morphine > butyrylfentanyl > acetylfentanyl—demonstrates that the N-acetyl substitution markedly attenuates receptor binding compared to N-propionyl (fentanyl) and N-butyryl (butyrylfentanyl) analogs [1].

μ-opioid receptor binding fentanyl analog SAR in vitro pharmacology

In Vivo Self-Administration Potency: Acetylfentanyl vs. Fentanyl, Butyrylfentanyl, and Cyclopropylfentanyl (Rat IVSA Model)

In an intravenous self-administration (IVSA) paradigm using male and female Sprague-Dawley rats under a fixed-ratio 1 schedule, the dose producing maximal responding was 0.01 mg/kg/inj for acetylfentanyl, compared to 0.001 mg/kg/inj for fentanyl and cyclopropylfentanyl, and 0.003 mg/kg/inj for butyrylfentanyl. Thus, acetylfentanyl is 10-fold less potent than fentanyl and cyclopropylfentanyl, and approximately 3.3-fold less potent than butyrylfentanyl, in driving operant drug-taking behavior [1][2].

drug self-administration abuse liability in vivo pharmacology

Systemic Pharmacokinetics: Acetylfentanyl Exhibits Shortest Half-Life and Lowest Systemic Exposure Among Clandestine Fentanyl Analogs (Rat Model)

Following a single subcutaneous dose of 300 μg/kg in male Sprague-Dawley rats, acetylfentanyl exhibited the shortest elimination half-life (T½ = 1.14 ± 0.04 h) and the lowest total systemic exposure (AUC₀–∞ = 45.82 ± 3.34 ng/mL × h) among the five tested compounds. For comparison, fentanyl showed T½ = 1.31 ± 0.07 h and AUC₀–∞ = 117.00 ± 11.55 ng/mL × h; cyclopropylfentanyl showed T½ = 1.36 ± 0.13 h and AUC₀–∞ = 142.98 ± 8.75 ng/mL × h; butyrylfentanyl showed T½ = 1.24 ± 0.08 h and AUC₀–∞ = 116.98 ± 19.37 ng/mL × h; valerylfentanyl showed T½ = 1.67 ± 0.38 h and AUC₀–∞ = 90.79 ± 3.29 ng/mL × h. Acetylfentanyl also displayed the highest apparent clearance (Clp/F = 2054.32 ± 174.21 mL/h, significantly higher than all other compounds, p < 0.001) and the largest apparent volume of distribution (VD/F = 3392.85 ± 365.73 mL, significantly higher than all except valerylfentanyl, p < 0.01) [1].

pharmacokinetics fentanyl analog metabolism clearance

Estimated Relative Analgesic Potency: Acetylfentanyl Is 0.3× Fentanyl (Class-Level Consensus)

Across multiple independent assessments summarized in the peer-reviewed literature, the estimated analgesic potency of acetylfentanyl relative to fentanyl is approximately 0.3, compared to 0.03–0.13 for butyrylfentanyl, 3 for cyclopropylfentanyl, and 30–100 for carfentanil. Acetylfentanyl's ~15-fold greater potency than morphine also contrasts with the substantially higher relative potency of fentanyl (~100-fold vs. morphine) [1]. Additionally, in a rat telemetry study, the ED₅₀ for acetylfentanyl-induced hypertensive effects was 0.166 mg/kg (s.c.), ranking it between butyrylfentanyl (0.081 mg/kg) and heroin (0.215 mg/kg), while fentanyl was the most potent at 0.01 mg/kg [2].

analgesic potency fentanyl analog ranking relative potency

Compendial Identity: Acetylfentanyl as Fentanyl EP Impurity C / USP Fentanyl Related Compound G

Acetylfentanyl hydrochloride (CAS 117332-89-5; free base CAS 3258-84-2) is formally designated as Fentanyl EP Impurity C (European Pharmacopoeia) and USP Fentanyl Related Compound G (United States Pharmacopeia) [1][2][3]. This compound arises as a process impurity during fentanyl synthesis via the acetylated pathway and has been detected at levels around 0.04% in fentanyl citrate preparations. It is supplied as a certified reference material (CRM) meeting ISO 17025 and ISO Guide 34 guidelines, with a typical purity of ≥98%, and is used for analytical method development, method validation (AMV), ANDA impurity profiling, and quality control (QC) release testing [4]. No other clandestine fentanyl analog (butyrylfentanyl, cyclopropylfentanyl, valerylfentanyl) holds this dual-compendial designation.

pharmaceutical impurity reference standard pharmacopeia

Off-Target Antibody Cross-Reactivity Profiling: Acetylfentanyl vs. Fentanyl Immunoassay Interference

In a competitive-binding ELISA using anti-fentanyl antibodies from vaccinated subjects, acetylfentanyl displayed an IC₅₀ of 0.200 ± 0.243 μM with only 6.71% relative affinity compared to fentanyl (IC₅₀ = 0.014 ± 0.015 μM, defined as 100% relative affinity). This is substantially weaker cross-reactivity than even carfentanil (IC₅₀ = 19.77 ± 22.12 μM, 0.068% relative affinity) in the same assay format [1]. The low cross-reactivity of acetylfentanyl with fentanyl-directed antibodies implies that fentanyl screening immunoassays may fail to detect acetylfentanyl at clinically relevant concentrations, necessitating the use of the authentic acetylfentanyl reference standard for confirmatory LC-MS/MS or GC-MS method calibration .

immunoassay cross-reactivity forensic toxicology screening assay

Evidence-Anchored Application Scenarios for Acetylfentanyl Hydrochloride (CAS 117332-89-5)


Compendial Impurity Quantification in Fentanyl Drug Substance and Drug Product (QC/AMV/ANDA)

Acetylfentanyl hydrochloride is the specified Fentanyl EP Impurity C and USP Fentanyl Related Compound G. Pharmaceutical QC laboratories performing method validation (AMV), ANDA impurity profiling, or batch-release testing for fentanyl citrate API and finished dosage forms require this exact compound as a certified reference standard to establish system suitability, linearity, accuracy, and limit of quantitation (LOQ) for the acetylfentanyl impurity peak [1][2]. Its compendial designation is exclusive; no other fentanyl analog satisfies this regulatory requirement [3].

Structure-Activity Relationship (SAR) Studies of N-Acyl Substitution Effects on MOR Pharmacology

The N-acetyl substituent of acetylfentanyl produces a Ki at MOR of 4.28 nM—32-fold weaker than fentanyl (Ki = 0.135 nM) yet still within the nanomolar range [1]. This distinct binding affinity, combined with its full agonist profile in GTPγS stimulation assays (EC₅₀ = 676 nM in vitro) [2], positions acetylfentanyl as an essential comparator in SAR libraries examining the relationship between N-acyl chain length/bulk and receptor binding, functional potency, and intrinsic efficacy. Unlike the tighter-binding analogs, acetylfentanyl enables the study of near-threshold agonism without the steep potency cliff of sub-nanomolar compounds.

Forensic Toxicology Confirmatory Method Development and Casework Calibration

The low cross-reactivity of acetylfentanyl in fentanyl-directed immunoassays (6.71% relative affinity vs. fentanyl) [1] makes authentic acetylfentanyl reference material indispensable for developing and validating confirmatory LC-MS/MS or GC-MS methods. Forensic laboratories use this standard to establish retention times, ion ratios, and calibration curves specifically for acetylfentanyl in postmortem blood, urine, and tissue specimens—quantitation that cannot be achieved using fentanyl or butyrylfentanyl calibrators.

In Vivo Pharmacokinetic and Toxicokinetic Studies Requiring Rapid Compound Clearance

Acetylfentanyl's uniquely abbreviated PK profile—shortest elimination half-life (1.14 h), lowest systemic exposure (AUC₀–∞ = 45.82 ng/mL × h), and highest apparent clearance (2054 mL/h) among fentanyl analogs tested in rats [1]—makes it the preferred test article for in vivo studies where rapid compound washout, minimal bioaccumulation, or short duration of action is experimentally desirable. Longer-acting analogs (fentanyl, cyclopropylfentanyl, valerylfentanyl) would confound such study designs.

Quote Request

Request a Quote for Acetamide, N-phenyl-N-(1-(2-phenylethyl)-4-piperidinyl)-, monohydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.